MFCD18317743

Description

The compound MFCD18317743 (CAS: Not explicitly provided in evidence) is a chemical entity whose structural and functional characteristics can be inferred from analogous compounds discussed in available literature. While direct data on this compound is absent in the provided evidence, compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD16659622, MFCD00039227) exhibit heterocyclic or aromatic frameworks with halogen or trifluoromethyl substituents, which are critical for their reactivity and biological activity . Such compounds are often utilized in pharmaceutical and agrochemical research due to their stability and ability to interact with biological targets.

Properties

IUPAC Name |

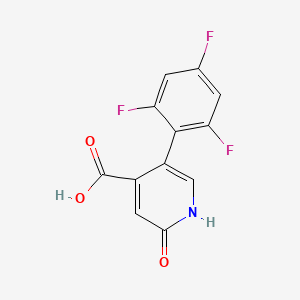

2-oxo-5-(2,4,6-trifluorophenyl)-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3NO3/c13-5-1-8(14)11(9(15)2-5)7-4-16-10(17)3-6(7)12(18)19/h1-4H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXCNUAZKIALLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C2=CNC(=O)C=C2C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687733 | |

| Record name | 2-Oxo-5-(2,4,6-trifluorophenyl)-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261950-18-8 | |

| Record name | 2-Oxo-5-(2,4,6-trifluorophenyl)-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

MFCD18317743 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might utilize reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

MFCD18317743 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Additionally, its industrial applications may include its use in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which MFCD18317743 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of MFCD18317743-like compounds, based on evidence from structurally related chemicals:

Methodological Considerations for Comparison

- Similarity Metrics : Structural similarity is quantified using Tanimoto coefficients or fingerprint-based algorithms, where a score >0.85 indicates high similarity . For example, CAS 1533-03-5 and its analogues have similarity scores of 0.95–1.00 due to shared trifluoromethyl motifs .

- Analytical Techniques : Spectrofluorometry and tensiometry are critical for determining critical micelle concentrations (CMC) in surfactants, as seen in quaternary ammonium compounds (e.g., BAC-C12) . These methods are adaptable for solubility and aggregation studies of this compound-like compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.